4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate
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Overview
Description
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-(methoxycarbonyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium ion formed during the process .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate can undergo several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines, resulting in compounds with vivid colors used in dyes and pigments.
Scientific Research Applications
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Aminobenzenediazonium chloride
Uniqueness
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is unique due to the presence of the methoxycarbonyl group, which can influence the reactivity and stability of the diazonium ion. This makes it particularly useful in specific synthetic applications where other diazonium salts might not be as effective .
Properties
CAS No. |
76148-96-4 |
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Molecular Formula |
C8H8N2O6S |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
hydrogen sulfate;4-methoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C8H7N2O2.H2O4S/c1-12-8(11)6-2-4-7(10-9)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
SMZRRBKMQAMWJI-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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